Cas no 53905-28-5 ([1,1'-Biphenyl]-4-ol,2',5'-dichloro-)
[1,1'-Biphenyl]-4-ol,2',5'-dichloro- Chemical and Physical Properties
Names and Identifiers
-
- [1,1'-Biphenyl]-4-ol,2',5'-dichloro-
- 2',5'-Dichloro-4-biphenylol
- 4-(2,5-dichlorophenyl)phenol
- 4-Hydroxy-2',5'-dichlorobiphenyl
- MFCD00152406
- 2',5'-Dichloro-(1,1'-biphenyl)-4-ol
- 57V0Q05TMH
- BTORSXCJJIWNIS-UHFFFAOYSA-N
- NS00006290
- BIDD:ER0150
- DTXSID0022351
- (1,1'-Biphenyl)-4-ol, 2',5'-dichloro-
- AKOS002678185
- 53905-28-5
- 2,5-Dichloro-4'-biphenylol
- [1,1'-Biphenyl]-4-ol, 2',5'-dichloro-
- UNII-57V0Q05TMH
- 2',5'-Dichloro[1,1'-biphenyl]-4-ol #
- Q27115937
- 2',5'-dichlorobiphenyl-4-ol
- SCHEMBL2280325
- 2,5-dichloro-4' -hydroxybiphenyl
- CHEBI:34244
-
- MDL: MFCD00152406
- Inchi: 1S/C12H8Cl2O/c13-9-3-6-12(14)11(7-9)8-1-4-10(15)5-2-8/h1-7,15H
- InChI Key: BTORSXCJJIWNIS-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1C1C=CC(=CC=1)O)Cl
Computed Properties
- Exact Mass: 237.99500
- Monoisotopic Mass: 237.9952203g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23000
- LogP: 4.36600
[1,1'-Biphenyl]-4-ol,2',5'-dichloro- Customs Data
- HS CODE:2907199090
- Customs Data:
China Customs Code:
2907199090Overview:
2907199090 Other monophenols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2907199090 other monophenols VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
[1,1'-Biphenyl]-4-ol,2',5'-dichloro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB318927-5 g |
4-(2,5-Dichlorophenyl)phenol, 95%; . |
53905-28-5 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB318927-5g |
4-(2,5-Dichlorophenyl)phenol, 95%; . |
53905-28-5 | 95% | 5g |
€1159.00 | 2025-04-18 |
[1,1'-Biphenyl]-4-ol,2',5'-dichloro- Suppliers
[1,1'-Biphenyl]-4-ol,2',5'-dichloro- Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on [1,1'-Biphenyl]-4-ol,2',5'-dichloro-
Introduction to [1,1'-Biphenyl]-4-ol,2',5'-dichloro (CAS No. 53905-28-5)
[1,1'-Biphenyl]-4-ol,2',5'-dichloro (CAS No. 53905-28-5) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound, featuring a biphenyl core with chloro substituents at the 2' and 5' positions and a hydroxyl group at the 4-position, exhibits distinct chemical characteristics that make it a valuable intermediate in synthetic chemistry.
The molecular structure of [1,1'-Biphenyl]-4-ol,2',5'-dichloro consists of two benzene rings connected by a single bond, with chloro atoms attached to specific positions on one of the rings. The presence of the hydroxyl group introduces polarity to the molecule, influencing its solubility and reactivity. This combination of functional groups makes it an interesting candidate for further exploration in various chemical transformations.
In recent years, [1,1'-Biphenyl]-4-ol,2',5'-dichloro has been studied for its potential role in the synthesis of more complex molecules. Its biphenyl core is a common motif in many pharmaceuticals and agrochemicals, providing a stable scaffold for further functionalization. The chloro substituents at the 2' and 5' positions offer reactive sites for nucleophilic substitution reactions, allowing chemists to introduce new functional groups and tailor the molecule for specific applications.
One of the most compelling aspects of [1,1'-Biphenyl]-4-ol,2',5'-dichloro is its utility in the development of novel materials. Researchers have explored its use in creating liquid crystals and organic semiconductors due to its rigid planar structure and ability to form ordered arrangements. These properties are particularly valuable in the field of display technology, where precise control over molecular alignment is crucial for optimal performance.
Additionally, [1,1'-Biphenyl]-4-ol,2',5'-dichloro has been investigated for its potential biological activities. While not yet widely used as a therapeutic agent itself, its structural framework suggests that it could be a precursor to bioactive molecules. The hydroxyl group and chloro substituents provide opportunities for further derivatization into compounds with specific pharmacological properties. This has led to interest in using it as a building block for drug discovery programs.
The synthesis of [1,1'-Biphenyl]-4-ol,2',5'-dichloro involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include chlorination of biphenyl derivatives followed by selective hydroxylation. Advances in catalytic methods have improved the efficiency of these processes, making it more feasible to produce larger quantities of the compound for research purposes.
Recent studies have also highlighted the importance of [1,1'-Biphenyl]-4-ol,2',5'-dichloro in cross-coupling reactions. These reactions are fundamental in modern synthetic organic chemistry and allow for the formation of carbon-carbon bonds between different organic fragments. The presence of chloro groups on the biphenyl ring makes it an ideal substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings.
The versatility of [1,1'-Biphenyl]-4-ol,2',5'-dichloro extends to its role as a ligand in coordination chemistry. The combination of electron-donating hydroxyl group and electron-withdrawing chloro substituents can influence the binding properties of metal centers when used as ligands. This has been explored in the development of new catalysts for various transformations, including oxidation and reduction reactions.
In conclusion, [1,1'-Biphenyl]-4-ol,2',5'-dichloro (CAS No. 53905-28-5) is a multifaceted compound with significant potential in pharmaceutical synthesis and material science. Its unique structural features make it a valuable intermediate for creating complex molecules with tailored properties. As research continues to uncover new applications for this compound, it is likely to remain an important tool in both academic and industrial settings.
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